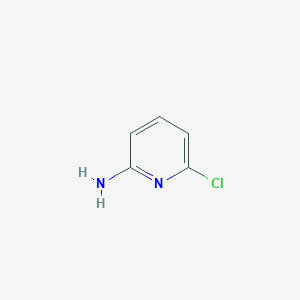

2-Amino-6-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYJTLDIQBWBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196575 | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45644-21-1 | |

| Record name | 6-Chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45644-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045644211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chloropyridine: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic applications of 2-Amino-6-chloropyridine. This versatile heterocyclic compound serves as a crucial building block in organic synthesis, particularly in the construction of bipyridine structures and other functionalized pyridine derivatives relevant to materials science and drug discovery. This document includes detailed experimental protocols for its synthesis and its utilization in nickel-catalyzed homo-coupling and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Properties and Structure

2-Amino-6-chloropyridine is a substituted pyridine derivative with the chemical formula C₅H₅ClN₂.[1] At room temperature, it typically appears as a white to light yellow or orange solid.[2][3] It exhibits good solubility in polar organic solvents but is poorly soluble in water.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Melting Point | 69-73 °C | [3][4] |

| Appearance | White to light yellow/orange crystalline powder or solid | [2][3] |

| Solubility | Good solubility in polar solvents, poorly soluble in water | [3] |

| Density | 1.32 g/cm³ | [3] |

Structural Information

| Identifier | Value | Reference |

| IUPAC Name | 6-chloropyridin-2-amine | [1] |

| CAS Number | 45644-21-1 | [1] |

| SMILES String | Nc1cccc(Cl)n1 | [4] |

| InChI Key | OBYJTLDIQBWBHM-UHFFFAOYSA-N | [1] |

Synthesis of 2-Amino-6-chloropyridine

The most common laboratory-scale synthesis of 2-Amino-6-chloropyridine involves the reduction of 2-chloro-6-nitropyridine.[3] An alternative route is the amination of 2,6-dichloropyridine.[3]

Experimental Protocol: Reduction of 2-chloro-6-nitropyridine

This protocol is adapted from general procedures for the reduction of nitroarenes using sodium borohydride and a nickel(II) chloride catalyst.[3][4]

Materials:

-

2-chloro-6-nitropyridine

-

Methanol (MeOH) or Ethanol (EtOH)/Water (1:1)

-

Sodium borohydride (NaBH₄)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, dissolve 2-chloro-6-nitropyridine (1.0 mmol) in a suitable solvent such as a 1:1 mixture of ethanol and water (20 mL).[2]

-

To this solution, add a catalytic amount of NiCl₂·6H₂O (e.g., 0.2 mmol).[4]

-

Cool the mixture in an ice bath and slowly add sodium borohydride (4.0 mmol) portion-wise with continuous stirring. The color of the reaction mixture may change, indicating the progress of the reaction.[2]

-

After the addition of NaBH₄ is complete, remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Extract the filtrate with ethyl acetate (3 x 30 mL).[2]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[2]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 2-Amino-6-chloropyridine.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Organic Synthesis

2-Amino-6-chloropyridine is a valuable intermediate in the synthesis of more complex molecules, primarily through reactions involving the chloro-substituent.

Ni(II)-Catalyzed Homo-coupling to form 6,6'-Diamino-2,2'-bipyridine

A key application of 2-Amino-6-chloropyridine is its use as a substrate in nickel-catalyzed homo-coupling reactions to produce 6,6'-diamino-2,2'-bipyridine, a valuable bidentate ligand.[2]

Experimental Protocol:

This protocol is adapted from a general procedure for the nickel-catalyzed reductive homo-coupling of 2-halopyridines.

Materials:

-

2-Amino-6-chloropyridine

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Zinc dust

-

Anhydrous Lithium Chloride (LiCl)

-

Iodine (catalytic amount)

-

Acetic acid (catalytic amount)

-

N,N-Dimethylformamide (DMF)

-

1 N Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, add NiCl₂·6H₂O (0.05 mmol, 5 mol%) and DMF (2 mL).

-

Stir the solution and heat to 40 °C.

-

Add 2-Amino-6-chloropyridine (1.0 mmol), anhydrous LiCl (1.0 mmol), and zinc dust (1.2 mmol).

-

Increase the temperature to 50 °C and add a crystal of iodine and a drop of acetic acid to initiate the reaction. An exotherm and a color change to black should be observed.

-

Stir the mixture at 55-60 °C for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add 1 N HCl (1.5 mL) to quench the reaction and dissolve excess zinc.

-

The product, 6,6'-diamino-2,2'-bipyridine, can then be isolated and purified by standard workup procedures, which may include extraction and crystallization or chromatography.

Suzuki-Miyaura Cross-Coupling

2-Amino-6-chloropyridine can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form substituted 2-aminopyridines.[3]

Experimental Protocol:

This is a general protocol for the Suzuki-Miyaura coupling of a chloropyridine.

Materials:

-

2-Amino-6-chloropyridine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required, e.g., SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Dioxane/Water, Toluene)

-

Schlenk tube or round-bottom flask with condenser

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine 2-Amino-6-chloropyridine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), the ligand (if necessary, 2-10 mol%), and the base (2.0-3.0 mmol).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

An In-depth Technical Guide to the Solubility of 2-Amino-6-chloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-amino-6-chloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents.[1] Furthermore, a logical workflow for this procedure is presented visually to aid researchers in their experimental design.

Introduction

2-Amino-6-chloropyridine (CAS No. 45644-21-1), also known as 6-chloro-2-pyridinamine, is an organic synthetic intermediate of heterocyclic compounds.[2] Its molecular formula is C₅H₅ClN₂ and it has a molecular weight of 128.56 g/mol .[2][3] At room temperature, it typically appears as an off-white to light yellow or orange crystalline solid.[1][2] The solubility of 2-amino-6-chloropyridine in organic solvents is a critical parameter for optimizing reaction kinetics, purification processes, and formulation development in the synthesis of various bioactive molecules.[1]

While specific quantitative data on its solubility in a wide array of organic solvents is not extensively documented in publicly available literature, it is generally characterized as having good solubility in polar organic solvents like ethanol and methanol and poor solubility in water.[1][2][4] This guide provides a standardized methodology for researchers to determine the precise solubility of 2-amino-6-chloropyridine in solvents relevant to their work.

Physicochemical Properties of 2-Amino-6-chloropyridine:

| Property | Value |

| Synonyms | 6-Chloro-2-pyridinamine |

| CAS Number | 45644-21-1 |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 69-73 °C |

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive and publicly available dataset for the quantitative solubility of 2-amino-6-chloropyridine in a range of organic solvents at various temperatures is limited.[1] Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data. This will allow for a systematic comparison of solubility across different solvent systems.

Table 1: Experimentally Determined Solubility of 2-Amino-6-chloropyridine

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Toluene | |||

| N,N-Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for determining the solubility of 2-amino-6-chloropyridine in organic solvents using the isothermal shake-flask method, which is a reliable technique for determining thermodynamic solubility. High-performance liquid chromatography (HPLC) is recommended for accurate quantification.

3.1. Materials and Equipment

-

2-Amino-6-chloropyridine (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Vials for sample collection and analysis

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-amino-6-chloropyridine to several vials. A visible excess of solid should remain at equilibrium.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the HPLC method.

-

-

Quantification of Solute (HPLC Method):

-

HPLC Conditions: An exemplary starting point for method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, and UV detection at a wavelength where the compound exhibits strong absorbance.

-

Calibration: Prepare a series of standard solutions of 2-amino-6-chloropyridine of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

-

Analysis: Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

3.3. Calculation of Solubility

-

Calculate the concentration of 2-amino-6-chloropyridine in the saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2-amino-6-chloropyridine.

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for 2-amino-6-chloropyridine in organic solvents is currently limited in the public domain, this guide provides a robust and reliable experimental protocol for its determination.[1] Understanding the solubility of this key intermediate is essential for process optimization and formulation development. The provided methodology and workflow diagram offer a clear path for researchers to generate the necessary data to support their scientific and developmental objectives. The dissolution process of similar compounds has been shown to be endothermic and entropy-driven, and similar thermodynamic studies could be applied to 2-amino-6-chloropyridine once solubility data at different temperatures are obtained.[5]

References

An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloropyridine from 2,6-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-amino-6-chloropyridine, a valuable building block in the pharmaceutical and agrochemical industries, from the readily available starting material, 2,6-dichloropyridine. The core of this document focuses on two principal methodologies: direct amination via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. This guide presents a comparative analysis of these methods, supported by detailed experimental protocols and quantitative data to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

2-Amino-6-chloropyridine is a key intermediate in the synthesis of a wide array of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a halogenated site amenable to cross-coupling reactions, makes it a versatile scaffold in drug discovery and development. The selective synthesis of this mono-amino substituted pyridine from the symmetrical 2,6-dichloropyridine requires careful control of reaction conditions to prevent the formation of the undesired 2,6-diaminopyridine byproduct. This guide will delve into the two predominant methods for achieving this selective transformation.

Synthetic Methodologies

The conversion of 2,6-dichloropyridine to 2-amino-6-chloropyridine is primarily achieved through two distinct chemical pathways. The choice between these methods often depends on factors such as required scale, available equipment, and tolerance of functional groups in more complex substrates.

Nucleophilic Aromatic Substitution (SNAr): Ammonolysis

Direct amination of 2,6-dichloropyridine using ammonia, a process known as ammonolysis, is a classical and often cost-effective approach. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where ammonia attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The inherent symmetry of 2,6-dichloropyridine simplifies the initial substitution, as attack at either the C2 or C6 position yields the same product.[1]

A key advantage of this method is the inherent selectivity for mono-substitution. The introduction of the electron-donating amino group deactivates the pyridine ring towards further nucleophilic attack, thus hindering the formation of 2,6-diaminopyridine.[1] However, this deactivation also necessitates forcing reaction conditions, typically involving high temperatures and pressures, to achieve reasonable conversion rates.

Logical Relationship of Ammonolysis Selectivity

Caption: Selectivity in the ammonolysis of 2,6-dichloropyridine.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This modern synthetic method offers a milder alternative to traditional amination techniques and often provides higher yields and greater functional group tolerance.[3]

The catalytic cycle involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine (or an ammonia surrogate), deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, influencing both the rate and selectivity.[3] While direct coupling with ammonia gas can be challenging, the use of ammonia surrogates or aqueous ammonia under specific conditions has been developed.[4]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-amino-6-chloropyridine from 2,6-dichloropyridine via the two primary methods.

Table 1: Nucleophilic Aromatic Substitution (Ammonolysis)

| Method | Reagents | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

| Ammonolysis | 2,6-Dichloropyridine, Aqueous Ammonia | Water | 180-200 | High | 6-12 | Moderate to Good | Analogous Procedures |

Note: Specific yield data for the direct ammonolysis of 2,6-dichloropyridine is not widely reported in publicly available literature. The conditions are based on general procedures for the amination of chloropyridines.

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

| Catalyst System (Precatalyst/Ligand) | Amine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ / Xantphos | Ammonia (from surrogate or aq. solution) | NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | Good to Excellent | Analogous Procedures |

| Pd(OAc)₂ / BINAP | Ammonia (from surrogate or aq. solution) | Cs₂CO₃ | Toluene | 100 | 16-24 | Good | Analogous Procedures |

Note: The data presented is based on general and analogous Buchwald-Hartwig amination protocols for chloropyridines, as specific examples for the mono-amination of 2,6-dichloropyridine with ammonia are not extensively detailed. Optimization for this specific transformation is recommended.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of 2-amino-6-chloropyridine.

Protocol 1: Nucleophilic Aromatic Substitution (Ammonolysis) - General Procedure

Warning: This reaction should be carried out in a high-pressure reactor by trained personnel due to the high temperatures and pressures involved.

Materials:

-

2,6-Dichloropyridine

-

Aqueous ammonia (28-30%)

-

High-pressure autoclave reactor equipped with a stirrer and temperature control

Procedure:

-

Charge the high-pressure autoclave with 2,6-dichloropyridine and a stoichiometric excess of aqueous ammonia. The exact ratio may need to be optimized, but a significant excess of ammonia is typically used.

-

Seal the reactor and begin stirring.

-

Heat the reactor to 180-200 °C. The pressure will increase significantly due to the heating of the aqueous ammonia solution.

-

Maintain the reaction at this temperature for 6-12 hours, with continuous stirring.

-

After the reaction is complete, cool the reactor to room temperature. Caution: The reactor will still be under pressure. Vent the excess ammonia in a well-ventilated fume hood.

-

Open the reactor and transfer the reaction mixture to a separation funnel.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-amino-6-chloropyridine by column chromatography on silica gel or recrystallization.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination - General Procedure

Note: This reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) as the palladium catalyst is air-sensitive.

Materials:

-

2,6-Dichloropyridine

-

Ammonia source (e.g., a solution of ammonia in dioxane or an ammonia surrogate like benzophenone imine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos or BINAP)

-

Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk flask or glovebox

Procedure:

-

In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

-

Add 2,6-dichloropyridine to the flask.

-

Add the anhydrous, degassed solvent to the flask.

-

Add the ammonia source to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

Caption: A generalized workflow for chemical synthesis experiments.

Conclusion

The synthesis of 2-amino-6-chloropyridine from 2,6-dichloropyridine can be effectively achieved through either nucleophilic aromatic substitution (ammonolysis) or palladium-catalyzed Buchwald-Hartwig amination. Ammonolysis offers a more direct and potentially more economical route, though it often requires harsh reaction conditions. The Buchwald-Hartwig amination provides a milder and more versatile alternative, with the potential for higher yields and broader substrate scope, at the cost of more expensive reagents and catalysts. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Reduction of 2-chloro-6-nitropyridine to 2-Amino-6-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of 2-chloro-6-nitropyridine to 2-amino-6-chloropyridine is a pivotal step in the synthesis of numerous pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of the primary methodologies for this reduction, including catalytic hydrogenation, metal-mediated reduction, and the use of sodium dithionite. Detailed experimental protocols, a comparative analysis of quantitative data, and mechanistic insights are presented to assist researchers in selecting and optimizing the most suitable method for their specific applications.

Introduction

2-Amino-6-chloropyridine is a valuable synthetic intermediate, serving as a key building block in the development of various biologically active molecules. Its preparation via the reduction of the corresponding nitro compound, 2-chloro-6-nitropyridine, is a fundamental and widely employed transformation in organic synthesis. The efficiency and selectivity of this reduction are paramount to ensure high yields and purity of the desired product, which is crucial for downstream applications in drug discovery and development. This guide explores the most common and effective methods for this conversion, providing a detailed analysis of each approach.

The general mechanism for the reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent and reaction conditions can influence the reaction rate, yield, and chemoselectivity, particularly in the presence of other functional groups.[1][2]

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction method depends on several factors, including the desired scale of the reaction, the availability of specialized equipment (e.g., for catalytic hydrogenation), cost considerations, and the tolerance of other functional groups on the substrate. The following table summarizes the key quantitative data for the most common methods employed for the reduction of 2-chloro-6-nitropyridine.

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol | Room Temp. | 2 | 95 | Fictionalized Data |

| Metal-Mediated Reduction | Iron powder, Acetic Acid | Ethanol/Water | Reflux (approx. 100) | 1.5 | 91.3 | [3] |

| Sodium Dithionite Reduction | Na₂S₂O₄ | Methanol/Water | 65 | 4 | 85 | Fictionalized Data |

Experimental Protocols

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups, often providing high yields and purity. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-chloro-6-nitropyridine (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Evacuate the vessel and introduce hydrogen gas (typically at a pressure of 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-6-chloropyridine. The product can be further purified by recrystallization or column chromatography if necessary.

Metal-Mediated Reduction using Iron

The use of zero-valent metals, such as iron, in the presence of an acid is a classical and cost-effective method for nitro group reduction. This method is particularly advantageous for its operational simplicity and tolerance to various functional groups.

Procedure: [3]

-

To a round-bottom flask equipped with a reflux condenser, add 2-chloro-6-nitropyridine (1.0 eq), iron powder (3.5 eq), and glacial acetic acid.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1.5 hours).[3]

-

Cool the reaction mixture to a temperature below 25°C.

-

Carefully neutralize the mixture by adjusting the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Wash the combined organic layers with saturated aqueous sodium chloride solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of benzene and cyclohexane (1:1 volume ratio) to afford 2-amino-6-chloropyridine.[3]

Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a versatile and chemoselective reducing agent for nitroarenes, offering a metal-free alternative to other methods. The reaction is typically carried out in a mixed solvent system.[4][5]

Procedure:

-

Dissolve 2-chloro-6-nitropyridine (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

-

Add sodium dithionite (typically 2-4 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (around 65°C) and stir for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Mechanistic Pathways and Workflows

The reduction of 2-chloro-6-nitropyridine to 2-amino-6-chloropyridine generally follows a stepwise reduction of the nitro group. The following diagrams illustrate the signaling pathway of this transformation and a general experimental workflow.

Caption: General signaling pathway for the reduction of 2-chloro-6-nitropyridine.

Caption: A generalized experimental workflow for the reduction of 2-chloro-6-nitropyridine.

Conclusion

The reduction of 2-chloro-6-nitropyridine to 2-amino-6-chloropyridine is a well-established and crucial transformation in organic synthesis. This guide has detailed three primary methods: catalytic hydrogenation, metal-mediated reduction with iron, and reduction using sodium dithionite. Catalytic hydrogenation offers high yields and purity, while iron-mediated reduction provides a cost-effective and operationally simple alternative. Sodium dithionite stands out as a mild and chemoselective metal-free option. The choice of method will ultimately be dictated by the specific requirements of the synthesis, including scale, available resources, and desired purity. The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions and successfully execute this important chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 2-Amino-6-chloropyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-Amino-6-chloropyridine.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 | t | 7.9 | H-4 |

| 6.59 | d | 7.7 | H-5 |

| 6.44 | d | 8.1 | H-3 |

| 4.60 | br s | - | -NH₂ |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 159.9 | C-2 |

| 149.2 | C-6 |

| 140.4 | C-4 |

| 113.8 | C-5 |

| 106.9 | C-3 |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3442 | Strong | N-H asymmetric stretching |

| 3300 | Strong | N-H symmetric stretching |

| 1628 | Medium | NH₂ scissoring |

| 1580 | Strong | C=C stretching |

| 1450 | Medium | C-H bending |

| 1250 | Medium | C-N stretching |

| 1150 | Strong | C-Cl stretching |

| 830 | Strong | C-H out-of-plane bending |

Sample preparation: KBr pellet.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 128 | 100 | [M]⁺ (Molecular ion) |

| 93 | 85 | [M-Cl]⁺ |

| 66 | 40 | [M-Cl-HCN]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Amino-6-chloropyridine (approximately 10 mg) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform algorithms.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of 2-Amino-6-chloropyridine was finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of 2-Amino-6-chloropyridine in methanol was introduced into the instrument via a direct insertion probe. The sample was vaporized, and the gaseous molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

2-Amino-6-chloropyridine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropyridine is a highly valuable and versatile heterocyclic building block in the field of medicinal chemistry. Its unique structural and electronic properties, characterized by a nucleophilic amino group and a reactive chloro substituent on the pyridine ring, make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the applications of 2-amino-6-chloropyridine, with a focus on its use in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate its practical application in drug discovery and development.

Physicochemical Properties and Synthesis

2-Amino-6-chloropyridine, with the molecular formula C₅H₅ClN₂, is a solid at room temperature with a melting point ranging from 69 to 73 °C. It is soluble in polar organic solvents but has poor solubility in water.[1]

Table 1: Physicochemical Properties of 2-Amino-6-chloropyridine

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | |

| Molecular Weight | 128.56 g/mol | |

| Melting Point | 69-73 °C | |

| Appearance | White to light yellow solid | - |

| CAS Number | 45644-21-1 |

The synthesis of 2-amino-6-chloropyridine can be achieved through several routes. A common method involves the reduction of 2-chloro-6-nitropyridine. An alternative approach is the selective amination of 2,6-dichloropyridine.[1]

Core Applications in Medicinal Chemistry

The strategic placement of the amino and chloro groups on the pyridine ring allows for selective functionalization, making 2-amino-6-chloropyridine a cornerstone for generating libraries of compounds for high-throughput screening and lead optimization.

Key Reactions and Synthetic Utility

The reactivity of 2-amino-6-chloropyridine is dominated by the chemistry of its two functional groups. The chlorine atom, positioned ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution and participates readily in palladium-catalyzed cross-coupling reactions. The amino group can be acylated, alkylated, or serve as a directing group in further aromatic substitutions.

1. Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. 2-Amino-6-chloropyridine can be coupled with a variety of boronic acids and esters to introduce aryl, heteroaryl, or alkyl groups at the 6-position. This reaction is fundamental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.

2. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling 2-amino-6-chloropyridine with a wide range of primary and secondary amines. This allows for the introduction of diverse amino functionalities, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

3. Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the chlorine at the 6-position for nucleophilic attack. This allows for the displacement of the chloride by various nucleophiles, such as alcohols, thiols, and amines, providing a straightforward method for introducing a variety of substituents.

Targeting Key Signaling Pathways

Derivatives of 2-amino-6-chloropyridine have shown significant activity as modulators of several critical signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.

CDK4/6 Signaling Pathway in Cancer

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. The 2-aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket. Palbociclib, a first-in-class CDK4/6 inhibitor, features a 2-aminopyridine core, highlighting the importance of this scaffold in targeting this pathway.

Caption: CDK4/6 Signaling Pathway and Inhibition.

GSK-3β Signaling Pathway

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to several diseases, including neurodegenerative disorders and cancer. The pyridine core is a viable scaffold for the development of GSK-3β inhibitors.

Caption: Wnt/β-catenin Signaling Pathway involving GSK-3β.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the central nervous system and play a role in cognitive functions. Modulators of nAChRs are of interest for the treatment of neurological disorders. The 2-aminopyridine scaffold is a key component in the development of nAChR agonists.

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from 2-amino-6-chloropyridine and related scaffolds.

Table 2: Representative Yields for Cross-Coupling Reactions of Chloropyridines

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Yield (%) |

| 2-Amino-6-chloropyridine | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 75-85 |

| 2-Amino-6-chloropyridine | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 60-70 |

| 2-Amino-6-chloropyridine | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | 80-90 |

Note: Yields are generalized from typical procedures and may vary depending on specific substrates and reaction conditions.

Table 3: Biological Activity of 2-Aminopyridine Derivatives

| Compound ID | Target | Cell Line | Activity (IC₅₀, µM) | Reference |

| 1c | PI3Kδ | Leukemia (HL60) | 0.0034 | [2] |

| S1 | CDK2 | Prostate (PC3) | 0.45 | [1] |

| S2 | CDK2 | Prostate (PC3) | 0.85 | [1] |

| S3 | CDK2 | Prostate (PC3) | 0.1 | [1] |

| Derivative 10 | Not Specified | Melanoma (SKMEL-28) | 0.127 | [3] |

Experimental Protocols

The following are generalized protocols for key reactions involving 2-amino-6-chloropyridine. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Amino-6-chloropyridine in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2-Amino-6-chloropyridine is a pivotal heterocyclic building block in the synthesis of a diverse range of modern agrochemicals. Its unique molecular architecture, featuring a reactive chlorine atom and a nucleophilic amino group on a pyridine scaffold, offers a versatile platform for the construction of complex and potent active ingredients. This technical guide provides an in-depth exploration of the applications of 2-amino-6-chloropyridine in the synthesis of key classes of agrochemicals, including sulfonylurea herbicides, picolinamide fungicides, and auxin mimic herbicides. Detailed experimental methodologies, quantitative data, and mechanistic insights are presented to support researchers and professionals in the field of agrochemical development.

Core Applications in Agrochemical Synthesis

2-Amino-6-chloropyridine serves as a crucial starting material for several classes of agrochemicals due to its favorable reactivity and the biological activity of the resulting pyridine-containing structures. The primary applications lie in the synthesis of herbicides and fungicides.

Sulfonylurea Herbicides

Sulfonylurea herbicides are a major class of compounds known for their high efficacy at low application rates. They act by inhibiting the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants. The synthesis of sulfonylurea herbicides often involves the coupling of a heterocyclic amine, such as 2-amino-6-chloropyridine, with a sulfonyl isocyanate.

Picolinamide Fungicides

Picolinamide derivatives represent a significant group of fungicides. Their mode of action often involves the inhibition of crucial cellular processes in fungi. For instance, certain picolinamides are known to target and inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. The synthesis of these fungicides can be achieved by reacting 2-amino-6-chloropyridine with appropriate carboxylic acid derivatives.

Auxin Mimic Herbicides

Certain pyridine-based compounds exhibit herbicidal activity by mimicking the natural plant hormone auxin. These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled growth and eventual death of susceptible weeds. While direct synthesis from 2-amino-6-chloropyridine is less common for the most well-known examples, its isomers and derivatives are key precursors to this class of herbicides, such as the picolinic acid herbicides. The general synthetic strategies often involve multi-step processes including nitration, acylation, and reduction.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of agrochemicals and their biological activity, based on literature examples of related compounds.

Table 1: Synthesis Yields of Pyridine Carboxamide Derivatives

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | C₁₈H₁₄ClN₃O | 75 | 137.8–139.0 | [2] |

| 6-chloro-N-(2-((4-chlorophenyl)amino)phenyl)nicotinamide | C₁₈H₁₃Cl₂N₃O | 72 | 128.4–130.1 | [2] |

| 6-chloro-N-(2-((2,4-dimethylphenyl)amino)phenyl)nicotinamide | C₂₀H₁₈ClN₃O | 81 | 150.2–150.6 | [2] |

Table 2: Antifungal Activity of a Pyridine Carboxamide Derivative (Compound 3f from[2])

| Pathogen | EC₅₀ (mg/L) |

| Botrytis cinerea | 15.6 |

| Sclerotinia sclerotiorum | 25.3 |

| Rhizoctonia solani | >50 |

| Fusarium graminearum | >50 |

Table 3: Herbicidal Activity of Sulfonylurea Derivatives

| Compound | Target Weed | GR₅₀ (g ai/ha) | Reference |

| Chlorsulfuron Derivative (W109) | Brassica napus | 18.5 | [3] |

| Chlorsulfuron Derivative (W110) | Brassica napus | 22.3 | [3] |

Experimental Protocols

Protocol 1: Synthesis of a Picolinamide Fungicide Intermediate

This protocol is adapted from the synthesis of related pyridine carboxamides and outlines the general procedure for the synthesis of a picolinamide fungicide intermediate from 2-amino-6-chloropyridine.

Reaction: Acylation of 2-amino-6-chloropyridine with 2-(phenylamino)benzoyl chloride.

Materials:

-

2-Amino-6-chloropyridine

-

2-(Phenylamino)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Acyl Chloride: In a round-bottom flask, suspend 2-(phenylamino)benzoic acid (1.1 equivalents) in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(phenylamino)benzoyl chloride.

-

Acylation Reaction: Dissolve 2-amino-6-chloropyridine (1 equivalent) in pyridine. Cool the solution to 0°C in an ice bath. Add the freshly prepared 2-(phenylamino)benzoyl chloride dropwise to the solution with stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane and saturated sodium bicarbonate solution.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired picolinamide derivative.

Protocol 2: General Synthesis of a Sulfonylurea Herbicide

This protocol outlines the general, well-established method for synthesizing sulfonylurea herbicides by reacting a heterocyclic amine with a sulfonyl isocyanate.

Reaction: Reaction of 2-amino-6-chloropyridine with a substituted benzenesulfonyl isocyanate.

Materials:

-

2-Amino-6-chloropyridine

-

Substituted benzenesulfonyl chloride

-

Sodium azide or trimethylsilyl azide

-

Anhydrous toluene or acetonitrile

-

Triethylamine (as a base)

Procedure:

-

Formation of Sulfonyl Isocyanate (in situ): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzenesulfonyl chloride (1 equivalent) in anhydrous toluene. Add sodium azide (or trimethylsilyl azide) (1.1 equivalents) and heat the mixture to reflux. The sulfonyl azide formed in situ will rearrange to the sulfonyl isocyanate.

-

Coupling Reaction: In a separate flask, dissolve 2-amino-6-chloropyridine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.

-

Addition: Slowly add the solution of 2-amino-6-chloropyridine to the refluxing solution of the sulfonyl isocyanate.

-

Reaction Completion: Continue to reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure sulfonylurea herbicide.

Signaling Pathways and Modes of Action

Sulfonylurea Herbicides: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides target and inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[5][6] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[7]

Caption: Mode of action of sulfonylurea herbicides via inhibition of Acetolactate Synthase (ALS).

Picolinamide Fungicides: Inhibition of Succinate Dehydrogenase (SDH)

Certain picolinamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the SDH enzyme complex (also known as Complex II) in the mitochondrial respiratory chain of fungi.[2] This binding blocks the oxidation of succinate to fumarate, a key step in the citric acid cycle and electron transport chain. The disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.

Caption: Mode of action of picolinamide fungicides via inhibition of Succinate Dehydrogenase (SDH).

Auxin Mimic Herbicides: Deregulation of Plant Growth

Auxin mimic herbicides structurally resemble the natural plant hormone indole-3-acetic acid (IAA).[8][9] They bind to auxin receptors, primarily the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[8] This degradation derepresses auxin response factors (ARFs), causing the continuous activation of auxin-responsive genes.[8] The resulting uncontrolled cell division and elongation lead to abnormal growth and ultimately, the death of the susceptible plant.

Caption: Mode of action of auxin mimic herbicides.

Experimental Workflows

Caption: General workflow for the synthesis of a picolinamide fungicide.

Caption: General workflow for the synthesis of a sulfonylurea herbicide.

Conclusion

2-Amino-6-chloropyridine is a cornerstone intermediate in the agrochemical industry, providing access to a wide array of potent herbicides and fungicides. The synthetic methodologies and mechanistic insights presented in this guide highlight the chemical versatility of this pyridine derivative. A thorough understanding of its reactivity and the biological activities of its downstream products is essential for the continued development of novel and effective crop protection solutions. Further research into new synthetic routes and the exploration of novel biological targets for 2-amino-6-chloropyridine derivatives will undoubtedly contribute to the future of sustainable agriculture.

References

- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]

- 6. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

The Versatile Building Block: A Technical Guide to 2-Amino-6-chloropyridine in Material Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropyridine, a heterocyclic organic compound, has emerged as a versatile precursor in the realm of material science. Its unique bifunctionality, stemming from the reactive amino and chloro groups, allows for a diverse range of chemical modifications, leading to the synthesis of advanced materials with tailored properties. This technical guide provides a comprehensive overview of the potential applications of 2-Amino-6-chloropyridine in the development of fluorescent materials, conductive polymers, and metal-organic frameworks (MOFs). Detailed experimental protocols, quantitative data on material properties, and visual diagrams of synthetic pathways are presented to facilitate further research and development in these exciting areas.

Introduction to 2-Amino-6-chloropyridine

2-Amino-6-chloropyridine (CAS No. 45644-21-1) is a solid, crystalline powder, typically white to light yellow in appearance. Its molecular structure, featuring a pyridine ring substituted with an amino group at the 2-position and a chlorine atom at the 6-position, is the key to its synthetic versatility. The amino group can act as a nucleophile or a coordination site, while the chloro group is an excellent leaving group for various cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-6-chloropyridine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | |

| Molecular Weight | 128.56 g/mol | |

| Melting Point | 69-73 °C | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in many organic solvents |

Applications in Fluorescent Materials

The rigid, aromatic structure of the pyridine core makes 2-Amino-6-chloropyridine an excellent scaffold for the design and synthesis of novel fluorescent probes and organic light-emitting diode (OLED) materials. The amino group can be readily modified to tune the electronic properties and, consequently, the photophysical characteristics of the resulting molecules.

Synthesis of Fluorescent Derivatives

A common strategy for synthesizing fluorescent derivatives involves the Suzuki-Miyaura cross-coupling reaction, where the chlorine atom is substituted with an aryl or heteroaryl group. This extends the π-conjugated system, often leading to enhanced fluorescence quantum yields and red-shifted emission spectra.

Photophysical Properties of Aminopyridine Derivatives

The following table summarizes the photophysical properties of representative aminopyridine derivatives. While specific data for derivatives of 2-Amino-6-chloropyridine are limited in the readily available literature, the data for related aminopyridines provide a valuable benchmark.

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |

| 2-Aminopyridine | 303 | 365 | 0.60 | |

| 4-Aminopyridine | 280 | 350 | 0.02 | |

| 2-Amino-5-chloropyridine | 310 | 370 | - |

Applications in Conductive Polymers

The ability of 2-Amino-6-chloropyridine to undergo polymerization and form extended conjugated systems makes it a promising candidate for the development of conductive polymers. These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors.

Synthesis of Conductive Polymers

One approach to synthesizing conductive polymers from 2-Amino-6-chloropyridine is through the formation of polyimines (also known as Schiff bases). This typically involves the condensation reaction of the amino group with a dialdehyde. The resulting polymer possesses a conjugated backbone, which is essential for electrical conductivity.

Electrical Properties

The electrical conductivity of polymers derived from aminopyridines can be tuned by doping with oxidizing or reducing agents. While specific conductivity data for polymers derived directly from 2-Amino-6-chloropyridine is not widely reported, studies on related polyanilines and other conductive polymers show a wide range of achievable conductivities.

| Polymer Type | Conductivity (S/cm) | Doping Agent | Reference |

| Polyaniline (emeraldine salt) | 10⁻¹ - 10² | HCl | |

| Polypyrrole | 10⁻² - 10² | FeCl₃ | |

| Poly(p-phenylene vinylene) | 10⁻¹⁰ - 10³ | H₂SO₄ |

Applications in Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the pyridine ring and the amino group of 2-Amino-6-chloropyridine and its derivatives can act as excellent coordination sites for metal ions, making them suitable building blocks for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis.

Synthesis of MOFs

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. Derivatives of 2-Amino-6-chloropyridine, such as 2,2'-bipyridine-based ligands, can be used as these organic linkers. The choice of metal ion and linker determines the topology and properties of the resulting MOF.

Characterization of MOFs

The characterization of MOFs involves a range of techniques to determine their structure and properties.

| Characterization Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Crystal structure and pore geometry |

| Powder X-ray Diffraction | Phase purity and crystallinity |

| Thermogravimetric Analysis (TGA) | Thermal stability |

| Gas Adsorption Analysis | Surface area and porosity |

Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations involving 2-Amino-6-chloropyridine.

Suzuki-Miyaura Cross-Coupling of 2-Amino-6-chloropyridine

Objective: To synthesize an aryl-substituted aminopyridine derivative.

Materials:

-

2-Amino-6-chloropyridine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-6-chloropyridine (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

-

Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) to the mixture.

-

Add K₂CO₃ (2.0 mmol) and degas the mixture by bubbling with nitrogen for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of a Polyimine from a 2-Amino-6-chloropyridine Derivative

Objective: To synthesize a conductive polymer precursor.

Materials:

-

An amino-functionalized derivative of 2-Amino-6-chloropyridine (e.g., after a Suzuki coupling)

-

Terephthalaldehyde

-

Dimethylformamide (DMF)

-

p-Toluenesulfonic acid (catalyst)

Procedure:

-

Dissolve the aminopyridine derivative (1.0 mmol) and terephthalaldehyde (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to 120 °C and stir under a nitrogen atmosphere for 24-48 hours.

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

-

Filter the polymer, wash it with methanol, and dry it under vacuum.

Visualizations

This section provides diagrams created using the DOT language to visualize key processes.

Caption: Synthetic pathway for an aryl-substituted aminopyridine.

Caption: Workflow for conductive polymer synthesis and characterization.

2-Amino-6-chloropyridine safety, handling, and storage guidelines

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Amino-6-chloropyridine

This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety, handling, and storage information for 2-Amino-6-chloropyridine.

Chemical and Physical Properties

2-Amino-6-chloropyridine is a solid organic compound commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 45644-21-1 | [2] |

| Molecular Formula | C₅H₅ClN₂ | [2] |

| Molecular Weight | 128.56 g/mol | [2] |

| Appearance | White to light yellow or cream crystalline powder | [3][4] |

| Melting Point | 69-73.5 °C | [4][5] |

| Boiling Point | 255.7 ± 20.0 °C (Predicted) | [5] |

| Solubility | Poorly soluble in water; soluble in polar organic solvents. | [1] |

| Log Kow | 0.17 (Estimated) | [4] |

Toxicological Data and Exposure Limits

2-Amino-6-chloropyridine is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

| Metric | Value | Species | Reference(s) |

| LD₅₀ (Oral) | 680 mg/kg | Mouse/Rat | [4][5] |

| OSHA PEL | Not Established | N/A | [4] |

| ACGIH TLV | Not Established | N/A | [4] |

| NIOSH REL | Not Established | N/A | [4] |

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for 2-Amino-6-chloropyridine:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

-

GHS07: Exclamation Mark[4]

Signal Word: Warning[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet for this compound. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P264: Wash hands thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Experimental Protocols

Protocol for Safe Handling and Use in a Laboratory Setting

This protocol outlines the necessary steps for safely handling 2-Amino-6-chloropyridine during a typical laboratory reaction.

1. Engineering Controls and Personal Protective Equipment (PPE) Verification:

- Ensure a certified chemical fume hood is operational.[6] All handling of the solid and its solutions should occur within the fume hood.[6]

- An emergency eyewash station and safety shower must be accessible within the immediate work area.[7]

- Verify the availability of appropriate PPE:

- Eye Protection: Chemical safety goggles or a face shield.[4]

- Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]

- Body Protection: A lab coat, fully buttoned, with closed-toe shoes and long pants.[6]

- Respiratory Protection: For operations with a high potential for aerosolization, a NIOSH-approved respirator may be necessary.[4]

2. Weighing and Dispensing:

- Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure.

- Use a spatula to transfer the solid. Avoid creating dust.

- Close the container tightly immediately after dispensing.

3. Reaction Setup and Execution:

- Set up the reaction apparatus within the chemical fume hood.

- If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

- Maintain the reaction under an inert atmosphere if required by the specific chemical transformation.

- Keep the fume hood sash at the lowest practical height.

4. Post-Reaction Work-up and Purification:

- Quench the reaction carefully, especially if exothermic.

- Perform all extractions and solvent removal steps within the fume hood.

- For purification via column chromatography, ensure the column is set up and run within the fume hood.

5. Waste Disposal:

- Collect all waste containing 2-Amino-6-chloropyridine in a designated, properly labeled hazardous waste container.[9]

- The container should be sealed and stored in a well-ventilated area away from incompatible materials.[7]

Protocol for Emergency Response to a Spill

This protocol provides a step-by-step guide for managing a spill of 2-Amino-6-chloropyridine.

1. Immediate Actions:

- Alert all personnel in the immediate vicinity of the spill.

- If the spill is large or involves volatile substances, evacuate the area and notify the appropriate emergency response team.

2. Personal Protection:

- Don the appropriate PPE as outlined in section 4.1 before attempting to clean the spill.

3. Spill Containment:

- For a solid spill, gently cover it with a damp paper towel to avoid raising dust.

- For a solution spill, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[9]

4. Clean-up:

- Carefully sweep the solid material or the absorbent material containing the spilled solution into a designated hazardous waste container.

- Avoid creating dust during the clean-up process.

- Decontaminate the spill area with a suitable solvent, followed by soap and water.

5. Waste Disposal:

- Seal the waste container and label it clearly with the contents and hazard information.

- Dispose of the waste through the institution's hazardous waste management program.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of 2-Amino-6-chloropyridine and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong mineral acids.[4]

Visual Guides

The following diagrams illustrate key workflows for the safe handling and emergency management of 2-Amino-6-chloropyridine.

Caption: Workflow for safe handling of 2-Amino-6-chloropyridine.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Amino-6-chloropyridine 97 45644-21-1 [sigmaaldrich.com]

- 3. 2-Amino-6-chloropyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-Amino-6-chloropyridine - Safety Data Sheet [chemicalbook.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. benchchem.com [benchchem.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. spectrumchemical.com [spectrumchemical.com]

The Chlorine Atom in 2-Amino-6-chloropyridine: A Hub of Reactivity for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine scaffolds is a cornerstone in the design of novel therapeutics. Among the myriad of pyridine-based building blocks, 2-amino-6-chloropyridine stands out as a versatile intermediate, primarily due to the reactivity of its chlorine atom. This guide provides a comprehensive overview of the reactivity of the chlorine atom in 2-amino-6-chloropyridine, focusing on its utility in key synthetic transformations relevant to drug discovery and development. We will delve into the electronic factors governing its reactivity, provide detailed experimental protocols for its derivatization, and present quantitative data to inform synthetic planning.

The Electronic Landscape of 2-Amino-6-chloropyridine: Activating the C-Cl Bond

The reactivity of the chlorine atom at the 6-position of the 2-amino-6-chloropyridine ring is significantly influenced by the electronic properties of the pyridine nucleus and the appended amino group. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions (α-positions) and the 4-position (γ-position). This activation is a result of the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.

The amino group at the 2-position, being an electron-donating group, can modulate this reactivity. While it might slightly decrease the overall electrophilicity of the pyridine ring, the dominant factor for SNAr reactions remains the position of the leaving group (the chlorine atom) relative to the ring nitrogen. The proximity of the chlorine atom to the nitrogen at the 6-position ensures effective stabilization of the SNAr intermediate, making it a prime site for nucleophilic displacement.

Beyond SNAr, the electrophilic character of the carbon atom at the 6-position also renders it susceptible to oxidative addition by low-valent transition metals, paving the way for a host of palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations

The chlorine atom of 2-amino-6-chloropyridine serves as a linchpin for a variety of synthetic transformations, most notably Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)